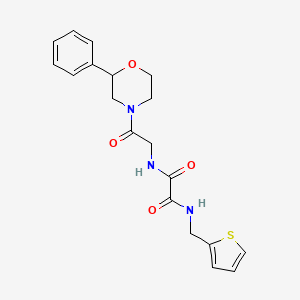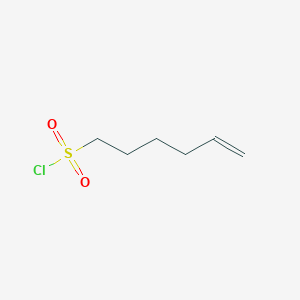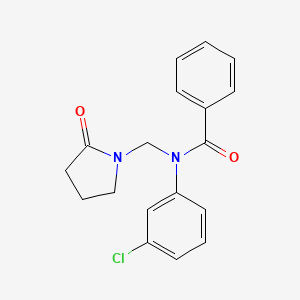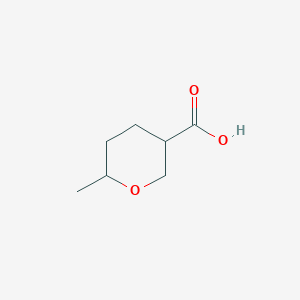
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as Compound A, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer treatment and inflammation reduction.
Mécanisme D'action
The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound A inhibits the activity of various enzymes involved in cancer cell growth, such as cyclin-dependent kinases and histone deacetylases. Additionally, this compound A also inhibits the activity of various enzymes involved in inflammation, such as phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects:
This compound A has various biochemical and physiological effects on cancer cells and inflammation. In cancer cells, this compound A induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, this compound A also inhibits the migration and invasion of cancer cells. In inflammation, this compound A reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A in lab experiments is its high potency and selectivity. This compound A has a high affinity for its target enzymes, leading to a more specific inhibition of cancer cell growth and inflammation. Additionally, this compound A has shown low toxicity in various in vitro and in vivo studies. However, one of the major limitations of this compound A is its complex synthesis method, which requires a high degree of expertise in synthetic organic chemistry.
Orientations Futures
There are various future directions for the study of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A. One of the most promising directions is the development of more efficient and cost-effective synthesis methods. Additionally, more studies are needed to explore the potential therapeutic applications of this compound A in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the combination of this compound A with other drugs or therapies may also enhance its therapeutic effects. Overall, the study of this compound A has shown promising results in various scientific research studies, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A is synthesized through a series of chemical reactions involving various reagents and solvents. The synthesis method involves the reaction of 2-phenylmorpholine with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with thiophen-2-ylmethylamine to form this compound A. The overall synthesis method of this compound A is complex and requires a high degree of expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound A is in cancer treatment. Studies have shown that this compound A inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has also been studied for its potential anti-inflammatory effects. Studies have shown that this compound A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-17(12-21-19(25)18(24)20-11-15-7-4-10-27-15)22-8-9-26-16(13-22)14-5-2-1-3-6-14/h1-7,10,16H,8-9,11-13H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPSQFHFXXGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![3-(3-Bromopyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2466516.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride](/img/structure/B2466518.png)
![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)



![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)



![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)